REACTION_CXSMILES
|
C(C1[CH2:8][CH:7](CCC)[O:6][C:5]1=[O:12])(=O)C.[CH2:13](O)[CH:14]([OH:16])[CH3:15].[CH2:18]1[CH2:23][CH2:22][CH2:21][CH2:20]C1.C(O)C>S([O-])(O)(=O)=O.[Na+].S(=O)(=O)(O)O.[OH-].[Na+].O>[CH2:22]([CH:21]1[CH2:20][C:13]([C:5]([O:6][CH2:7][CH3:8])=[O:12])=[C:14]([CH3:15])[O:16]1)[CH2:23][CH3:18] |f:4.5,7.8|
|
Name
|
|
Quantity
|
201.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1C(OC(C1)CCC)=O
|
Name
|
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
C(C(C)O)O
|
Name
|
|
Quantity
|
50.3 g
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
1.16 g
|
Type
|
catalyst
|
Smiles
|
S(=O)(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
271.4 g
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
catalyst
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
were heated
|
Type
|
TEMPERATURE
|
Details
|
refluxed for four hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
was collected in a Dean Stark trap
|
Type
|
TEMPERATURE
|
Details
|
After refluxing for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
was stripped from the reaction mixture at 80° C.
|
Type
|
TEMPERATURE
|
Details
|
a vacuum which increased up to 20 inches vacuum
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
stripped under 15 inches of vacuum at a temperature up to 100° C
|
Type
|
WASH
|
Details
|
The residue was washed with water
|
Type
|
CUSTOM
|
Details
|
the organic layer separated
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1OC(=C(C1)C(=O)OCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 150.2 g | |
YIELD: PERCENTYIELD | 64.3% | |
YIELD: CALCULATEDPERCENTYIELD | 126.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |